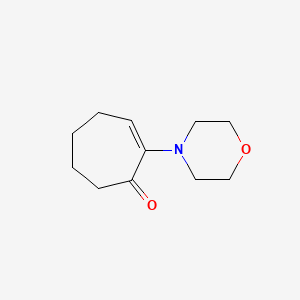
2-(Morpholin-4-yl)cyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)cyclohept-2-en-1-one is an organic compound with a unique structure that includes a morpholine ring attached to a cycloheptene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)cyclohept-2-en-1-one typically involves the reaction of cycloheptanone with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of cycloheptanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-yl)cyclohept-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)cyclohept-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Morpholin-4-yl)cyclohex-1-en-1-one
- 2-Morpholin-4-ylcyclobutan-1-amine
- 1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one
Uniqueness
2-(Morpholin-4-yl)cyclohept-2-en-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
57234-15-8 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-morpholin-4-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C11H17NO2/c13-11-5-3-1-2-4-10(11)12-6-8-14-9-7-12/h4H,1-3,5-9H2 |
InChI-Schlüssel |
CLUDHKUWGHZXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=CC1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


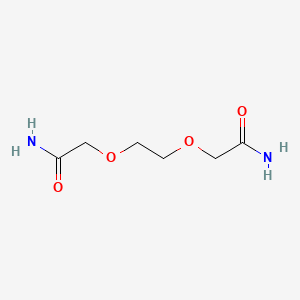
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)

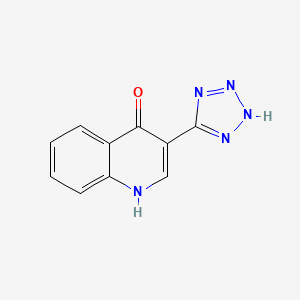
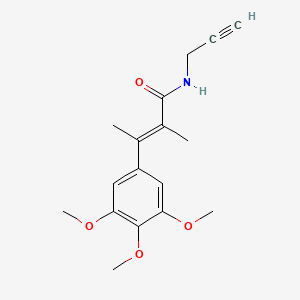
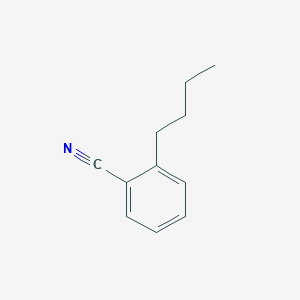
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
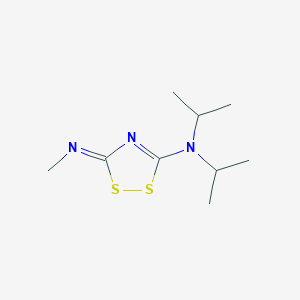
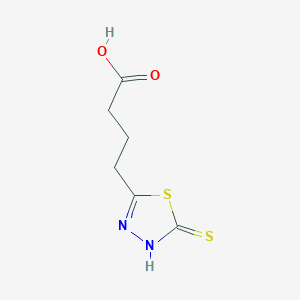
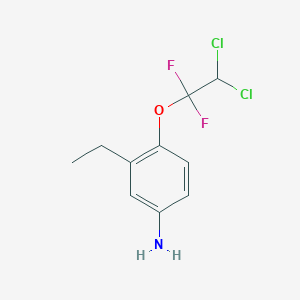
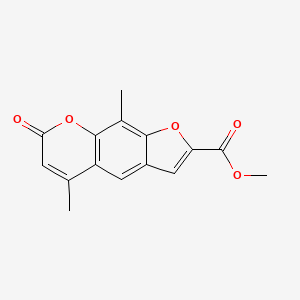
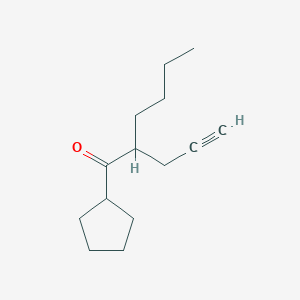
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
